molecular formula C20H15ClN4O3 B2825124 1-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 912622-29-8

1-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2825124
CAS No.: 912622-29-8
M. Wt: 394.82
InChI Key: JMBHEPXVEZQRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused bicyclic core of pyrazole and pyrimidine rings. Key structural features include:

Pyrazolo-pyrimidinones are studied for diverse pharmacological activities, including anticancer, anticonvulsant, and kinase inhibition. The 4-chlorophenyl group is common in bioactive molecules due to its metabolic stability and hydrophobic interactions, while the methoxyphenyl-oxoethyl moiety may influence pharmacokinetic properties like absorption and distribution .

Properties

IUPAC Name

1-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3/c1-28-16-8-2-13(3-9-16)18(26)11-24-12-22-19-17(20(24)27)10-23-25(19)15-6-4-14(21)5-7-15/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBHEPXVEZQRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

1-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural Analogs

The following table compares structural features and substituents of related pyrazolo-pyrimidinones and heterocyclic derivatives:

Compound Name / ID Core Structure Key Substituents Biological Activity Reference Evidence
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-chlorophenyl), 5-[2-(4-methoxyphenyl)-2-oxoethyl] Under investigation N/A
Epimidin (1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] derivative) Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-methoxyphenyl), 5-(piperazinyl-oxoethyl) Anticonvulsant
1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-chlorophenyl), 4-hydroxyl Kinase inhibition (hypothetical)
CBS-1 (1-(4-imino-1-substituted-pyrazolo[3,4-d]pyrimidin-5-yl)urea) Pyrazolo[3,4-d]pyrimidin-4-one Urea linkage, 4-imino group Anticancer (IC50: <1 µM)
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 6-tert-butyl, 1-(4-fluoro-2-hydroxyphenyl) Not specified

Key Observations :

  • Halogen vs.
  • Side Chain Variations : The ketone group in the target compound’s oxoethyl chain may enhance hydrogen bonding compared to CBS-1’s urea moiety, which showed potent apoptosis induction .
Physicochemical Properties
Property Target Compound Epimidin CBS-1
Molecular Weight ~450 g/mol (estimated) ~500 g/mol ~390 g/mol
logP ~3.2 (predicted) ~2.8 ~2.5
Solubility Moderate (ketone enhances polarity) High (piperazine improves solubility) Low (urea increases crystallinity)
Synthetic Route Likely multi-step coupling/cyclization HPLC-validated synthesis Urea conjugation to pyrazolo core

Notes:

  • The target compound’s chlorophenyl group may improve membrane permeability over Epimidin but reduce aqueous solubility.
  • CBS-1’s urea group enhances hydrogen bonding but limits bioavailability, whereas the oxoethyl chain in the target compound balances polarity and permeability .
Analytical Characterization
  • HPLC Methods : Epimidin’s quantification used a C18 column with 0.1% trifluoroacetic acid/acetonitrile mobile phase (retention time: 7.22 min), suggesting similar conditions could apply to the target compound .
  • Spectroscopic Data: IR and NMR spectra of pyrazolo-pyrimidinones typically show carbonyl stretches at 1650–1700 cm⁻¹ and aromatic proton signals at 7–8 ppm, consistent with the target compound’s structure .

Biological Activity

The compound 1-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C18H16ClN3O2
  • Molecular Weight : 345.79 g/mol

The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds within this class exhibit significant anticancer properties. For instance, a study highlighted the ability of related pyrazolo compounds to inhibit specific kinases involved in cancer progression:

  • Kinase Inhibition : The compound demonstrated low micromolar activity against AKT2/PKBβ, a critical kinase in glioma malignancy. This inhibition correlates with reduced cell viability in glioblastoma cell lines and primary patient-derived neurospheres .
CompoundTarget KinaseIC50 (μM)Effect on Cancer Cells
This compoundAKT2/PKBβ12-14Inhibits growth in glioblastoma cells

Anti-inflammatory Activity

The pyrazolo[3,4-d]pyrimidine derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

  • Cytokine Inhibition : Compounds from this series showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of these compounds. Various studies have reported promising results against common bacterial strains:

  • Antibacterial Efficacy : The compound exhibited significant activity against E. coli and S. aureus, indicating its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cancer and inflammation:

  • AKT Pathway Modulation : By inhibiting AKT2/PKBβ, the compound disrupts cell survival signaling pathways that are often upregulated in cancer cells.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines:

  • Study on Glioblastoma : The compound was tested on U87MG and U251 glioblastoma cells, resulting in significant growth inhibition.
  • Cytotoxicity Assessment : Compared to non-cancerous cells, the compound exhibited a favorable selectivity index, indicating lower toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the pyrazolo[3,4-d]pyrimidine core of this compound?

  • The synthesis typically involves cyclization of precursors like 4-chlorobenzoyl chloride with 5-amino-1H-pyrazole-4-carboxamide in the presence of a base (e.g., triethylamine). Multi-step reactions, including nucleophilic substitution and condensation, are critical for introducing substituents such as the 4-methoxyphenyl-2-oxoethyl group .
  • Key considerations : Solvent choice (e.g., DMF or THF), reaction temperature (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed cyclization) .

Q. How can structural characterization be reliably performed for this compound?

  • Use Nuclear Magnetic Resonance (NMR) to confirm substituent positions and hydrogen environments. ¹³C NMR is essential for verifying carbonyl groups (e.g., the 2-oxoethyl moiety) .
  • Mass spectrometry (MS) and X-ray crystallography provide molecular weight validation and 3D structural insights, respectively. For example, bond lengths in the pyrazolo[3,4-d]pyrimidine core should align with crystallographic data (C–C bonds: ~1.38–1.42 Å) .

Q. What are the primary biological targets associated with this compound?

  • Pyrazolo[3,4-d]pyrimidines often target kinases, phosphodiesterases, or viral proteases. Preliminary assays (e.g., enzyme inhibition studies) should focus on validating interactions with these targets using fluorescence polarization or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro vs. methoxy groups) influence bioactivity?

  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents. For example:

  • Replace the 4-chlorophenyl group with fluorophenyl to assess changes in target binding affinity.
  • Modify the 4-methoxyphenyl group to evaluate steric and electronic effects on pharmacokinetics .
    • Key finding : The 4-methoxy group enhances solubility and metabolic stability compared to nitro or methyl substituents .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Comparative assays under standardized conditions (e.g., IC₅₀ measurements using identical cell lines) are critical. For example:

  • If one study reports anticancer activity (e.g., IC₅₀ = 2 µM in HeLa cells) while another shows no effect, validate using orthogonal methods like apoptosis assays (Annexin V staining) .
    • Computational docking (e.g., AutoDock Vina) can identify binding site discrepancies due to structural flexibility .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

  • Pro-drug strategies : Introduce hydrolyzable esters (e.g., methyl or ethyl groups) to improve oral bioavailability.
  • Microsomal stability assays : Test metabolic degradation using liver microsomes (human/rat) to identify vulnerable sites (e.g., oxidation of the methoxy group) .

Methodological Guidance

Q. What analytical techniques quantify this compound in biological matrices?

  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column (5 µm, 4.6 × 150 mm) and acetonitrile/water gradient (60:40 to 90:10 over 20 min) .
  • LC-MS/MS for sensitive detection (LOQ = 10 ng/mL) in plasma or tissue homogenates .

Q. How to design a robust protocol for scaling up synthesis?

  • Continuous-flow reactors improve yield (≥85%) and reduce side reactions (e.g., dimerization) compared to batch synthesis. Optimize parameters:

  • Residence time: 30–60 sec
  • Temperature: 100°C
  • Catalyst loading: 5 mol% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.